3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide
Description
3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy-substituted phenyl group attached to the benzamide core
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-23-14-7-6-10(8-13(14)17)15(22)21-11-4-3-5-12(9-11)24-16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWZFNIZWVWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxyaniline and 3-(trifluoromethoxy)benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-ethoxyaniline is dissolved in a suitable solvent like dichloromethane. To this solution, 3-(trifluoromethoxy)benzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzamide with another aromatic ring.
Scientific Research Applications
3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or electronic properties.
Chemical Biology: It is used as a tool compound to study biological processes and pathways, particularly those involving benzamide derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide depends on its specific application:
Biological Targets: In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity.
Pathways Involved: The compound may influence various signaling pathways, depending on its target. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-chloro-4-ethoxy-N-[3-(difluoromethoxy)phenyl]benzamide: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
3-chloro-4-ethoxy-N-[3-(methoxy)phenyl]benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. The trifluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
